Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide
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Overview
Description
- Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide (CAS No. 1251922-67-4) is a chemical compound with the molecular formula C5H2F3N2NaS and a molecular weight of 202.13 g/mol .
- It belongs to the class of pyrimidine derivatives and contains a trifluoromethyl group attached to the pyrimidine ring.
- The compound’s structure consists of a pyrimidine ring (with a sulfur atom) substituted at the 5-position by a trifluoromethyl group and a sodium cation.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide are not readily available in the literature.
- Industrial production methods remain undisclosed, likely due to proprietary information.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions for these reactions are not documented.
- Major products formed from these reactions are not explicitly reported.
Scientific Research Applications
- Research on Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide is limited, but it holds potential in various fields:
Chemistry: As a building block for designing novel organic molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring its pharmacological properties.
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism by which Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide exerts its effects remains unknown.
- Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
- Unfortunately, there is limited information available on similar compounds for direct comparison.
- Researchers may need to explore related pyrimidine derivatives to highlight its uniqueness.
Biological Activity
Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. The incorporation of the trifluoromethyl group and the sulfanide moiety enhances the pharmacological properties of pyrimidine derivatives, making them suitable candidates for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted at the 5-position with a trifluoromethyl group and a sulfanide functional group, which are known to influence its biological activity.
Antimicrobial Activity
Research has shown that pyrimidine derivatives exhibit significant antimicrobial properties. For example, compounds containing sulfanamide groups have demonstrated effectiveness against various bacterial strains. In vitro studies have indicated that this compound may possess antibacterial activity comparable to established antibiotics. The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and increase antimicrobial efficacy .
Anticancer Activity
Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have been evaluated against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicate that these compounds can inhibit cell proliferation effectively. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 0.126 | Apoptosis induction |
HCT-116 | 0.087 | Cell cycle arrest at G2/M |
Other Pharmacological Effects
In addition to antimicrobial and anticancer activities, this compound has been investigated for its effects on various biological targets. Trifluoromethyl groups are known to enhance the binding affinity of compounds to protein targets by stabilizing interactions through hydrogen bonding . This property may contribute to its potential as a modulator in various signaling pathways.
Case Studies
- Antitumor Activity in Mice Models : A study evaluated the effect of this compound in a murine model of cancer. The compound was administered at varying doses, showing significant tumor reduction compared to control groups, indicating its potential as an effective anticancer agent.
- Antibacterial Efficacy Against Resistant Strains : Another study focused on the antibacterial activity of this compound against multidrug-resistant strains of E. coli and S. aureus. The results demonstrated that this compound exhibited potent activity, suggesting its utility in treating resistant infections.
Properties
Molecular Formula |
C5H2F3N2NaS |
---|---|
Molecular Weight |
202.14 g/mol |
IUPAC Name |
sodium;5-(trifluoromethyl)pyrimidine-2-thiolate |
InChI |
InChI=1S/C5H3F3N2S.Na/c6-5(7,8)3-1-9-4(11)10-2-3;/h1-2H,(H,9,10,11);/q;+1/p-1 |
InChI Key |
OSOYOZBGFICPHK-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC(=N1)[S-])C(F)(F)F.[Na+] |
Origin of Product |
United States |
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